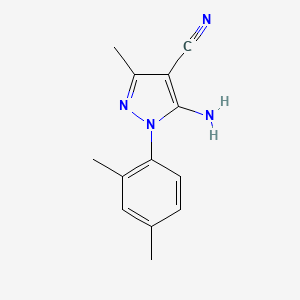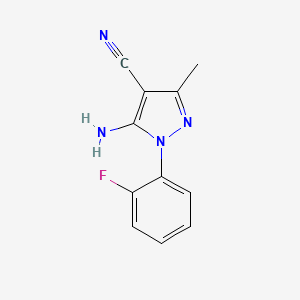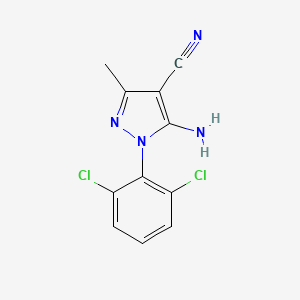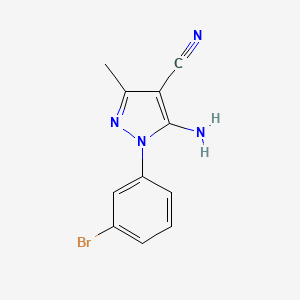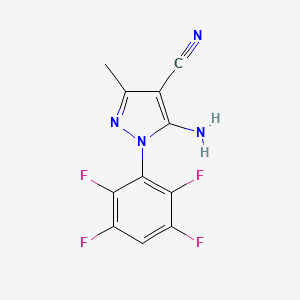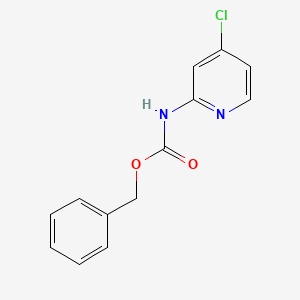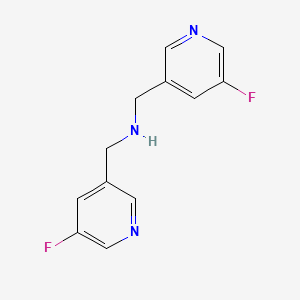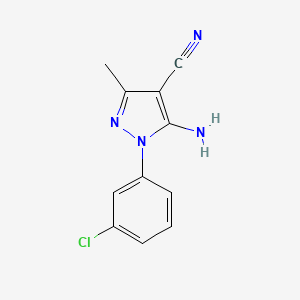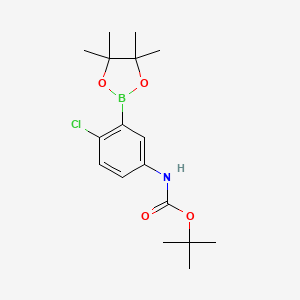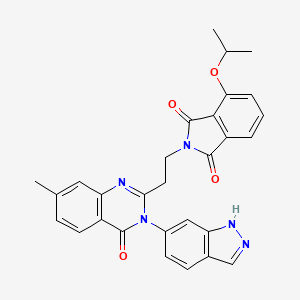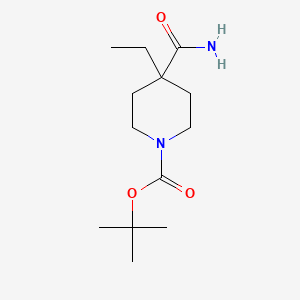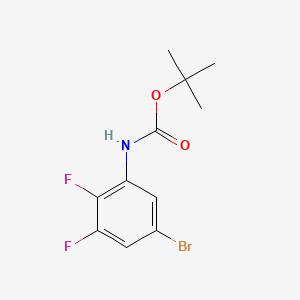
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate is an organic compound with the CAS Number: 1150114-27-4 . It has a molecular weight of 308.12 and its IUPAC name is tert-butyl 5-bromo-2,3-difluorophenylcarbamate .
Synthesis Analysis
This compound is synthesized by reacting tert-butyl bromide with 2,3-difluorophenylcarbamate. It is an important intermediate in organic synthesis and has been used in a variety of laboratory experiments.Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(13)9(8)14/h4-5H,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dry, room temperature environment .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate and its derivatives are pivotal intermediates in organic synthesis, offering pathways to various complex molecules. Their utility spans from participating in Diels-Alder reactions as dienophiles or dienes, facilitating the construction of intricate cyclic structures, to serving as key substrates in asymmetric aldol reactions for generating enantiomerically enriched products. These compounds are instrumental in the synthesis of heterocycles, such as hexahydroindolinones and thieno[3,2-b]pyrroles, showcasing their versatility in constructing nitrogen-containing rings, essential in pharmacologically active compounds. Their reactivity is further exemplified in Curtius rearrangement reactions, enabling the conversion of carboxylic acids to tert-butyl carbamates, a reaction pivotal for protecting amine functionalities during synthetic procedures. Additionally, the halogen atoms in these carbamates facilitate the formation of hydrogen and halogen bonds, crucial for the crystalline structure of various compounds, highlighting their importance in materials science (Padwa, Brodney, & Lynch, 2003; Baillargeon et al., 2017; Ghosh, Cárdenas, & Brindisi, 2017; Lebel & Leogane, 2005).
Material and Pharmaceutical Synthesis
The structural attributes of tert-butyl (5-bromo-2,3-difluorophenyl)carbamate derivatives extend their application into material sciences and the pharmaceutical industry. Their introduction into the synthesis of novel protease inhibitors, particularly as building blocks for β-secretase inhibitors, underscores their potential in drug discovery, especially for diseases like Alzheimer's. Furthermore, the derivatives serve as intermediates in the preparation of compounds like omisertinib (AZD9291), indicating their critical role in developing targeted cancer therapies. This showcases the compound's utility in synthesizing biologically active molecules with potential therapeutic applications (Zhao, Guo, Lan, & Xu, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(13)9(8)14/h4-5H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJJWHFSXMLRKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675119 |
Source


|
| Record name | tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |
CAS RN |
1150114-27-4 |
Source


|
| Record name | tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

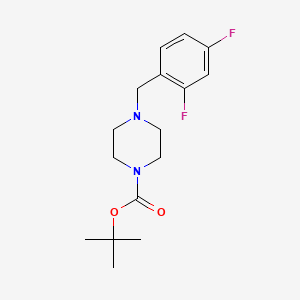
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581240.png)
